7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
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Overview
Description
7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a complex organic compound characterized by the presence of iodine, trifluoromethyl groups, and a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine typically involves multiple steps, starting from commercially available precursorsThe final step often includes the formation of the naphthyridine core under specific reaction conditions, such as elevated temperatures and the use of catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of iodine or trifluoromethyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of nucleophiles or electrophiles under controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized naphthyridine compounds .
Scientific Research Applications
7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may act as an allosteric modulator of metabotropic glutamate receptors, influencing neurotransmission and providing neuroprotective effects. The compound’s unique structure allows it to bind to these receptors and modulate their activity, potentially offering therapeutic benefits in conditions like Parkinson’s disease and Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-Iodophenoxy trimesoate: Shares the iodophenoxy group but differs in its overall structure and properties.
1-Iodo-4-(trifluoromethyl)benzene: Contains similar functional groups but lacks the naphthyridine core.
Uniqueness
7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine stands out due to its combination of iodine, trifluoromethyl groups, and naphthyridine core, which confer unique chemical and biological properties. This distinct structure enables specific interactions with molecular targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
7-(4-iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F6IN2O/c17-15(18,19)11-7-12(16(20,21)22)24-14-10(11)5-6-13(25-14)26-9-3-1-8(23)2-4-9/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYLFHVPMKZEQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F6IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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